molecular formula C6H8BrNS B2364734 2-Bromo-4-isopropylthiazole CAS No. 1026598-63-9

2-Bromo-4-isopropylthiazole

Cat. No.: B2364734
CAS No.: 1026598-63-9
M. Wt: 206.1
InChI Key: DIIPUVSYKDLNDN-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylthiazole is a heterocyclic compound with the molecular formula C₆H₈BrNS. It is characterized by a thiazole ring substituted with a bromine atom at the second position and an isopropyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropylthiazole typically involves the bromination of 4-isopropylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylthiazole largely depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromine atom can also facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiazole
  • 2-Bromo-4-ethylthiazole
  • 2-Chloro-4-isopropylthiazole

Comparison: 2-Bromo-4-isopropylthiazole is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. Compared to 2-Bromo-4-methylthiazole, the isopropyl group provides greater steric hindrance, potentially affecting its reactivity and binding affinity in biological systems. The bromine atom also makes it more reactive in substitution reactions compared to its chloro analog .

Properties

IUPAC Name

2-bromo-4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIPUVSYKDLNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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